molecular formula C13H13N3O5 B7582297 N-(2,6-dioxopiperidin-3-yl)-2-(4-nitrophenyl)acetamide

N-(2,6-dioxopiperidin-3-yl)-2-(4-nitrophenyl)acetamide

Cat. No. B7582297
M. Wt: 291.26 g/mol
InChI Key: PRDSXSMCPPAFHU-UHFFFAOYSA-N
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Description

N-(2,6-dioxopiperidin-3-yl)-2-(4-nitrophenyl)acetamide, commonly known as DNPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DNPA is a piperidinone derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of DNPA is not fully understood, but it has been proposed that DNPA may exert its antitumor activity through the inhibition of tubulin polymerization. DNPA has also been found to exhibit metal ion binding properties, which may be responsible for its fluorescent properties.
Biochemical and Physiological Effects:
DNPA has been found to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. DNPA has also been found to exhibit antibacterial activity against Gram-positive bacteria. Additionally, DNPA has been found to exhibit fluorescent properties in the presence of metal ions, which may have potential applications in biological imaging.

Advantages and Limitations for Lab Experiments

The advantages of using DNPA in lab experiments include its synthetic accessibility, high yield of synthesis, and potential applications in various fields. However, the limitations of using DNPA in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on DNPA, including the optimization of its synthesis method, the development of DNPA-based chemotherapeutic agents, the exploration of its metal ion binding properties for biological imaging, and the investigation of its potential applications in materials science. Additionally, further studies are needed to fully understand the mechanism of action of DNPA and its potential toxicity.

Synthesis Methods

DNPA can be synthesized by various methods, including the reaction of 2,6-dioxopiperidine-3-carboxylic acid with 4-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 2,6-dioxopiperidine-3-carboxylic acid with 4-nitrobenzoyl chloride in the presence of triethylamine (TEA). These methods have been optimized to obtain high yields of DNPA.

Scientific Research Applications

DNPA has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. DNPA has been found to exhibit antitumor activity, and it has been studied as a potential chemotherapeutic agent. DNPA has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, DNPA has been studied for its potential applications in organic electronics and as a building block for the synthesis of novel materials.

properties

IUPAC Name

N-(2,6-dioxopiperidin-3-yl)-2-(4-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5/c17-11-6-5-10(13(19)15-11)14-12(18)7-8-1-3-9(4-2-8)16(20)21/h1-4,10H,5-7H2,(H,14,18)(H,15,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDSXSMCPPAFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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